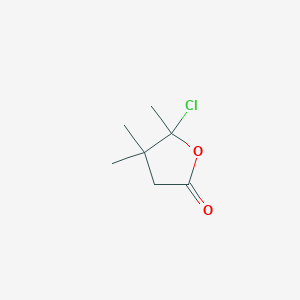
5-Chloro-4,4,5-trimethyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,4,5-trimethyloxolan-2-one is an organic compound with the molecular formula C6H9ClO2 It is a derivative of oxolane, characterized by the presence of a chlorine atom and three methyl groups attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,4,5-trimethyloxolan-2-one typically involves the chlorination of 4,4,5-trimethyloxolan-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and temperature control to enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,4,5-trimethyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted oxolane derivatives.
Scientific Research Applications
5-Chloro-4,4,5-trimethyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4,4,5-trimethyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4,5-Trimethyloxolan-2-one: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-4,4,5-trimethyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
5-Chloro-4,4-dimethyloxolan-2-one: Similar but with fewer methyl groups, affecting its steric and electronic properties.
Uniqueness
5-Chloro-4,4,5-trimethyloxolan-2-one is unique due to the presence of both the chlorine atom and three methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
35167-47-6 |
|---|---|
Molecular Formula |
C7H11ClO2 |
Molecular Weight |
162.61 g/mol |
IUPAC Name |
5-chloro-4,4,5-trimethyloxolan-2-one |
InChI |
InChI=1S/C7H11ClO2/c1-6(2)4-5(9)10-7(6,3)8/h4H2,1-3H3 |
InChI Key |
GWTBPAWNNAEKEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)OC1(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


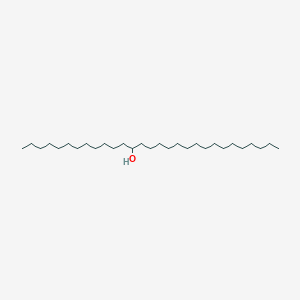
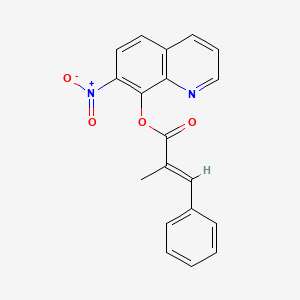
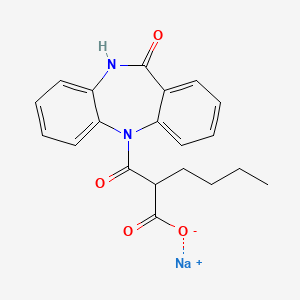


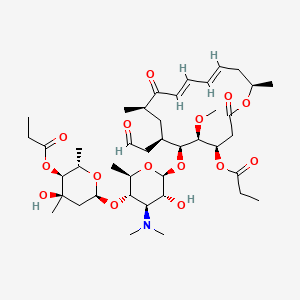
![Acenaphtho[4,5-C]furan-7,9-dione](/img/structure/B14680236.png)
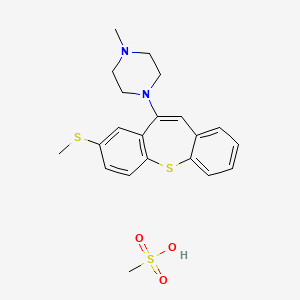

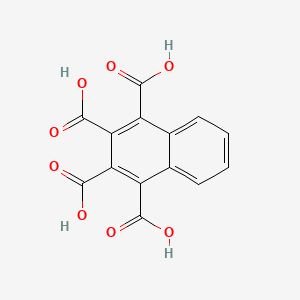
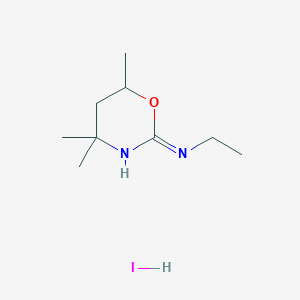
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)

